molecular formula C7H10N4O B2788937 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one CAS No. 1956377-47-1

2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one

Cat. No.: B2788937
CAS No.: 1956377-47-1
M. Wt: 166.184
InChI Key: JVHSTEANIQIQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the fused heterocyclic family of triazolopyrazines, characterized by a [1,2,4]triazolo[1,5-a]pyrazine core. The structure includes:

  • A triazole ring fused to a dihydropyrazine ring.
  • Methyl substituents at positions 2 and 6.
  • A ketone group at position 6.

Such methods emphasize regioselectivity and functional group tolerance, critical for installing methyl and other substituents.

Properties

IUPAC Name

2,8-dimethyl-7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-4-7-9-5(2)10-11(7)3-6(12)8-4/h4H,3H2,1-2H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHSTEANIQIQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=NN2CC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one typically involves a multi-step process. One common method starts with the preparation of intermediate compounds, followed by cyclization and subsequent methylation. Specific reaction conditions, such as temperature, solvents, and catalysts, play crucial roles in optimizing the yield and purity of the final product.

Industrial Production Methods:

On an industrial scale, the production of this compound may involve large-scale reactors and continuous processing techniques. Process optimization ensures high efficiency, cost-effectiveness, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions:

2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one can undergo various chemical reactions, including:

  • Oxidation: : Conversion to higher oxidation states using oxidizing agents.

  • Reduction: : Reduction of functional groups to achieve specific derivatives.

  • Substitution: : Nucleophilic substitution reactions that introduce different substituents.

Common Reagents and Conditions:

Typical reagents for these reactions include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol.

Major Products Formed:

Depending on the reaction type, the major products can vary. For example, oxidation might yield a corresponding ketone, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

One of the prominent applications of 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one lies in its potential as an anticancer agent. Research indicates that compounds with similar triazole structures can inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibiting these enzymes can lead to the selective death of cancer cells, particularly those with BRCA mutations .

Case Study: A study focused on synthesizing derivatives of triazolo compounds demonstrated that modifications to the core structure could enhance PARP inhibition potency. The synthesized compounds exhibited low nanomolar IC50 values against PARP-1 and PARP-2 enzymes .

2. Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. Compounds derived from triazoles have shown efficacy against various bacterial strains. The ability to modify the nitrogenous heterocyclic structure allows for the development of new antibiotics with improved activity profiles against resistant strains.

Case Study: In a comparative study of synthesized triazole derivatives, certain compounds demonstrated substantial inhibitory effects against Staphylococcus aureus and other pathogens. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the triazole ring could enhance antibacterial activity .

Material Science Applications

3. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to its ability to form stable thin films and its favorable charge transport characteristics.

Case Study: Research into the incorporation of triazole-based materials into OLED devices has shown promising results regarding efficiency and stability. The integration of such compounds into device architectures has led to enhanced performance metrics compared to traditional materials .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of PARP enzymes leading to selective cancer cell deathLow nanomolar IC50 values for synthesized derivatives against PARP enzymes .
Antimicrobial PropertiesEfficacy against bacterial strains including resistant Staphylococcus aureusEnhanced activity observed with specific structural modifications in SAR studies .
Organic ElectronicsUse in OLEDs and OPVs due to favorable electronic propertiesImproved device performance metrics when incorporating triazole-based materials .

Mechanism of Action

The compound exerts its effects through specific molecular interactions. It targets enzymes and receptors, modulating their activity. This can lead to various biological responses, such as inhibition or activation of metabolic pathways. The pathways involved include enzymatic catalysis and signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Triazolopyrazine Derivatives

The key differentiating factors among triazolopyrazine analogs include:

  • Substituent type and position: Methyl, amino, benzyl, or halogen groups.
  • Saturation : Fully aromatic vs. partially hydrogenated pyrazine rings.
  • Functional groups : Ketones, esters, or amines.
Table 1: Structural and Spectral Comparison of Selected Triazolopyrazine Derivatives
Compound Name Substituents/Modifications Key Spectral Data (NMR) Synthesis Yield/Route Reference
2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one (Target) 2-Me, 8-Me; 6-keto Not explicitly reported (inferred δ: ~5.4 ppm for dihydropyrazine protons) Likely via Ugi 4-CR/post-cyclization
7-Amino-8-cyclopropyl-7,8-dihydrotetrazolo[1,5-a]pyrazin-6(5H)-one (6g) 8-cyclopropyl; 7-NH2 1H NMR (DMSO-d6): δ 5.41–5.22 (m, 2H), 4.60 (dd, J = 8.2 Hz); 13C: δ 159.6 (C=O) 23% yield via Ugi 4-CR
7-Amino-5-benzyl-8,8-dimethyl-7,8-dihydrotetrazolo[1,5-a]pyrazin-6(5H)-one (6h) 5-benzyl; 8,8-Me2; 7-NH2 1H/13C data not fully reported; HRMS: [M+H]+ = 195.09900 Semi-solid product; moderate yield
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine 6-Br, 8-Br; fully aromatic Not reported; GHS hazard classification: acute toxicity (inhalation) Commercial availability
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (HR113081) Fully saturated pyrazine ring; no substituents CAS: 233278-56-3; marketed as an intermediate Industrial-scale synthesis

Industrial and Pharmacological Relevance

  • Intermediates : Compounds like HR113081 (5,6,7,8-tetrahydrotriazolopyrazine) are marketed as intermediates for drug discovery, highlighting the scaffold’s versatility .
  • Antimicrobial Applications: Triazolopyrazines with amino or aryl substituents show promise against plant pathogens (e.g., wheat赤霉菌 inhibition at 50 μg/mL) .

Biological Activity

2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one (CAS No. 1956377-47-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C7_7H10_{10}N4_4O
  • Molecular Weight : 166.18 g/mol
  • Density : 1.52 g/cm³ (predicted)
  • pKa : 12.99 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer activity. For instance:

  • Case Study 1 : A study found that related pyrazole compounds showed satisfactory potential against various cancer cell lines including MCF7 and NCI-H460 with IC50_{50} values ranging from 3.79 µM to 42.30 µM .
  • Case Study 2 : Another investigation into pyrazole derivatives highlighted their cytotoxic effects against Hep-2 and P815 cell lines with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively .

These findings suggest that the triazole moiety in compounds like this compound may contribute to their anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Study Findings : In a preliminary biological investigation of triazole-fused heterocyclic compounds, several derivatives exhibited activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial action .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction : Some derivatives induce apoptosis through the activation of intrinsic pathways.
  • Inhibition of Kinases : There is evidence suggesting that triazole derivatives may inhibit specific kinases involved in cancer cell proliferation.

Data Table of Biological Activities

Activity TypeCell Line/OrganismIC50_{50} ValueReference
AnticancerMCF73.79 µM
AnticancerNCI-H46042.30 µM
CytotoxicityHep-23.25 mg/mL
CytotoxicityP81517.82 mg/mL
AntimicrobialStaphylococcus aureusActive
AntimicrobialPseudomonas aeruginosaActive

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one?

  • The compound can be synthesized via multi-step protocols, including cyclocondensation of substituted pyrazines with triazole precursors or multi-component reactions. Key steps involve:

  • Cyclization : Use of reagents like polyphosphoric acid (PPA) or DMF to promote ring closure .
  • Functionalization : Methylation at positions 2 and 8 using methyl iodide under basic conditions (e.g., potassium carbonate) .
  • Optimization : Reaction conditions (e.g., reflux in toluene, solvent choice) and purification via column chromatography to achieve >75% yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming methyl groups (δ ~2.1–2.5 ppm for CH3) and triazole/pyrazine ring protons (δ ~6.8–8.2 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and NH/OH stretches (if present) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₈H₁₁N₅O: 193.10 g/mol) .

Q. How is preliminary biological activity screened for this compound?

  • In vitro assays :

  • Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ values) using fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Substituent effects :

  • Methyl groups at positions 2 and 8 enhance lipophilicity, improving membrane permeability .
  • Electron-withdrawing groups (e.g., Cl) on the pyrazine ring increase binding affinity to kinase targets (e.g., EGFR) .
    • Methodology :
  • Parallel synthesis of analogs with varied substituents followed by bioassay correlation .

Q. What advanced techniques resolve contradictions in reported bioactivity data?

  • Case example : Discrepancies in antimicrobial activity between analogs may arise from:

  • Solubility differences : Use logP measurements and DMSO solubility tests to adjust assay conditions .
  • Target specificity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct target binding .
    • Statistical validation : Replicate assays with larger sample sizes (n ≥ 3) and apply ANOVA to confirm significance .

Q. What computational strategies predict the compound’s binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., adenosine receptors) .
  • ADME prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

Methodological Challenges

Q. How can synthetic impurities (e.g., regioisomers) be minimized during scale-up?

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .
  • Reaction monitoring : In situ FTIR or LC-MS to detect intermediates and optimize reaction times .

Q. What strategies address instability in aqueous solutions during biological assays?

  • Formulation : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS (pH 7.4) immediately before use .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolysis of the triazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.